molecular formula C22H46O8 B8085471 2-[2-(2-Hydroxyethoxy)ethoxy]ethan-1-ol; bis(octanoic acid)

2-[2-(2-Hydroxyethoxy)ethoxy]ethan-1-ol; bis(octanoic acid)

Cat. No.: B8085471
M. Wt: 438.6 g/mol
InChI Key: CSXWCUCIWCDTRP-UHFFFAOYSA-N
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Description

2-[2-(2-Hydroxyethoxy)ethoxy]ethan-1-ol; bis(octanoic acid) is a compound with a complex structure that includes multiple ethoxy groups and octanoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Hydroxyethoxy)ethoxy]ethan-1-ol typically involves the reaction of ethylene oxide with ethylene glycol to form triethylene glycol. This intermediate is then further reacted with octanoic acid under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Hydroxyethoxy)ethoxy]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. The reactions are typically carried out under controlled temperatures and in the presence of solvents to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce simpler alcohols.

Scientific Research Applications

2-[2-(2-Hydroxyethoxy)ethoxy]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in various chemical reactions.

    Biology: The compound is utilized in biochemical assays and as a stabilizer for certain biological molecules.

    Industry: The compound is used in the production of polymers and as a plasticizer in various industrial processes.

Mechanism of Action

The mechanism by which 2-[2-(2-Hydroxyethoxy)ethoxy]ethan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethoxy groups facilitate the formation of hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Triethylene glycol: Similar in structure but lacks the octanoic acid moieties.

    Polyethylene glycol: A polymer with repeating ethylene glycol units, used in various applications.

    Octaethylene glycol: Another compound with multiple ethoxy groups but different chain length.

Uniqueness

2-[2-(2-Hydroxyethoxy)ethoxy]ethan-1-ol is unique due to the presence of both ethoxy groups and octanoic acid moieties, which confer distinct chemical properties and potential applications. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethanol;octanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.C6H14O4/c2*1-2-3-4-5-6-7-8(9)10;7-1-3-9-5-6-10-4-2-8/h2*2-7H2,1H3,(H,9,10);7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXWCUCIWCDTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)O.CCCCCCCC(=O)O.C(COCCOCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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